molecular formula C8H9NO3 B8648719 N-(2,6-dihydroxyphenyl)acetamide CAS No. 73164-56-4

N-(2,6-dihydroxyphenyl)acetamide

Cat. No. B8648719
CAS RN: 73164-56-4
M. Wt: 167.16 g/mol
InChI Key: MCCXQEPCVDELAO-UHFFFAOYSA-N
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Patent
US07186718B2

Procedure details

A mixture of 2-nitro-1,3-benzenediol (1.55 g 10 mmol), acetic anhydride (1.59 g, 1.47 mL, 15 mmol) and 10% palladium on charcoal (0.3 g) in methanol (100 mL) was stirred in the atmosphere of hydrogen at atmospheric pressure for 2 h. The catalyst was filtered through celite, the solvent evaporated in vacuo. The oily residue was treated with dichloromethane to afford colourless crystals, which were collected by filteration and dried to give the subtitle compound (1.09 g, 65%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O.[C:12](OC(=O)C)(=[O:14])[CH3:13].[H][H]>[Pd].CO>[OH:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:4]=1[NH:1][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1O)O
Name
Quantity
1.47 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
ADDITION
Type
ADDITION
Details
The oily residue was treated with dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford colourless crystals, which
CUSTOM
Type
CUSTOM
Details
were collected by filteration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC=C1)O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.